![molecular formula C19H21BrN2O3 B14614793 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate CAS No. 58586-54-2](/img/structure/B14614793.png)
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Métodos De Preparación
The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate typically involves a diazotization-azocoupling reaction. This method includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Azocoupling: The diazonium salt is then reacted with another aromatic compound to form the azo compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety .
Análisis De Reacciones Químicas
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The bromine atom in the propanoate group can be substituted with other nucleophiles.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a dye or staining agent in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate involves its interaction with molecular targets through its diazenyl group. This group can participate in electron transfer reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways involved depend on the context of its application, such as its role as a dye or therapeutic agent .
Comparación Con Compuestos Similares
Similar compounds include other azo compounds with different substituents on the aromatic rings. For example:
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate: Similar structure but with an ethoxy group instead of a butoxy group.
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate: Contains a methoxy group instead of a butoxy group.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the different substituents .
Propiedades
Número CAS |
58586-54-2 |
|---|---|
Fórmula molecular |
C19H21BrN2O3 |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
[4-[(4-butoxyphenyl)diazenyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C19H21BrN2O3/c1-2-3-14-24-17-8-4-15(5-9-17)21-22-16-6-10-18(11-7-16)25-19(23)12-13-20/h4-11H,2-3,12-14H2,1H3 |
Clave InChI |
FZDMADQAPYSNIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


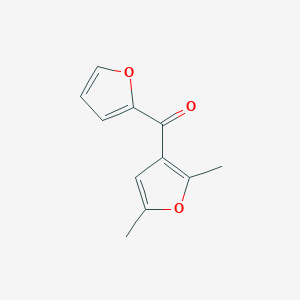
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
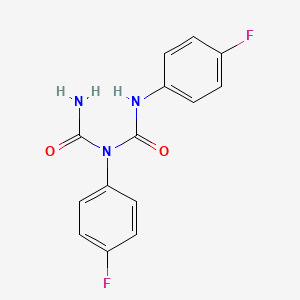
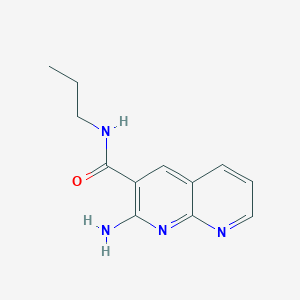

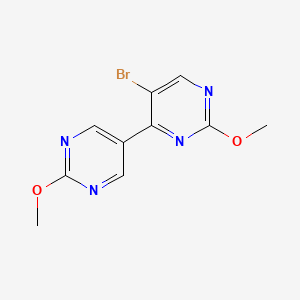
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)


![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
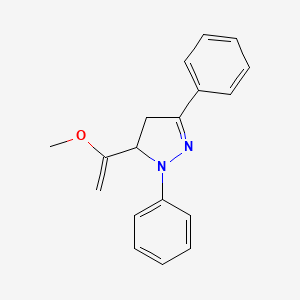
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
